molecular formula C17H19N3O2S B7563886 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B7563886
M. Wt: 329.4 g/mol
InChI Key: VNECPAGWTIQPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. PTZ-343 is a small molecule that has shown promise in various research applications due to its unique structure and mechanism of action.

Mechanism of Action

1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is believed to exert its effects through the modulation of GABA receptors. Specifically, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to bind to the α1 subtype of the GABA receptor, which is involved in the regulation of anxiety and sleep. By binding to this receptor, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is believed to enhance the activity of GABA, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects
1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to reduce anxiety-like behavior and increase sleep duration. Additionally, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide in lab experiments is its ability to selectively bind to the α1 subtype of the GABA receptor. This allows researchers to study the specific effects of GABA modulation on anxiety and sleep. However, one limitation of using 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide. One area of interest is the development of 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide as a therapeutic agent for the treatment of anxiety disorders and sleep disorders. Additionally, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide may have potential as a tool for studying the role of the thiazole ring in GABA receptor modulation. Further research is also needed to fully understand the potential anti-cancer effects of 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide and its mechanism of action in cancer cells. Overall, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a promising compound that may have a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide involves a multistep process that includes the condensation of 3-phenylpropanoyl chloride with thiosemicarbazide, followed by a cyclization reaction to form the pyrrolidine ring. The final step involves the addition of a carboxylic acid group to the pyrrolidine ring to form 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide.

Scientific Research Applications

1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been studied for its potential use in various scientific research applications, including neuroscience, cancer research, and drug development. In neuroscience, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to have potential as a tool for studying the role of the thiazole ring in the modulation of GABA receptors. In cancer research, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been studied for its potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. Additionally, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been investigated for its potential use in drug development due to its unique structure and mechanism of action.

properties

IUPAC Name

1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-15(9-8-13-5-2-1-3-6-13)20-11-4-7-14(20)16(22)19-17-18-10-12-23-17/h1-3,5-6,10,12,14H,4,7-9,11H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNECPAGWTIQPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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